molecular formula C19H17N5O3S B4105297 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B4105297
M. Wt: 395.4 g/mol
InChI Key: YMSWSVPMCCJMOR-UHFFFAOYSA-N
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Description

This chemical entity, 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide, is a synthetic 1,2,4-triazole derivative designed for advanced pharmacological and microbiological research. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, renowned for its significant and broad-spectrum biological activities . Its primary research value is rooted in the investigation of novel antimicrobial agents, particularly against drug-resistant fungal and bacterial pathogens . The structure-activity relationship (SAR) of similar compounds indicates that the 1,2,4-triazole ring is a key pharmacophore, and its incorporation into molecular hybrids can lead to potent antifungal effects . Researchers can utilize this compound to explore its potential mechanism of action, which may involve the inhibition of ergosterol synthesis—a key pathway in fungal cell membranes—or the induction of apoptotic pathways in fungal cells . Studies on analogous triazole-oxadiazole hybrids have demonstrated that such compounds can exhibit anticandidal activity by triggering apoptosis, characterized by markers such as accumulation of reactive oxygen species (ROS) and DNA cleavage . Furthermore, the structural features of this molecule, including the allyl and phenyl substituents on the triazole ring, make it a valuable intermediate for further chemical derivatization in drug discovery programs aimed at overcoming microbial resistance . This compound is intended for use in established in vitro assays to determine minimum inhibitory concentrations (MICs) and to study its effects on planktonic and biofilm-embedded microbial cells .

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-2-12-23-18(14-6-4-3-5-7-14)21-22-19(23)28-13-17(25)20-15-8-10-16(11-9-15)24(26)27/h2-11H,1,12-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSWSVPMCCJMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

  • Triazole ring : Susceptible to electrophilic substitutions or metal coordination.

  • Thioether group : Can undergo oxidation (e.g., to sulfoxides/sulfones) or nucleophilic substitution.

  • Acetamide moiety : Hydrolyzable under acidic/basic conditions to release carboxylic acids.

Key reactions include :

Reaction Type Mechanism Reagents Outcome
Hydrolysis Acid/base-catalyzed cleavage of amide bondHCl/H₂SO₄ or NaOHRelease of carboxylic acid
Nucleophilic substitution Thioether reacting with electrophilesAlkyl halides, oxidizing agentsAlkylated/thioether derivatives
Oxidation Thioether → sulfoxide/sulfoneH₂O₂, peracetic acidOxidized sulfur species

Functional groups like the nitrophenyl substituent may stabilize intermediates or direct regioselectivity .

Analytical Characterization

The compound is typically characterized using:

Technique Purpose Key Observations
NMR spectroscopy Structural confirmation (¹H/¹³C spectra)Triazole ring signals (~8–9 ppm), allyl protons (~5–6 ppm)
IR spectroscopy Functional group identificationAmide I (1650–1700 cm⁻¹), C=S stretch (~1250 cm⁻¹)
Mass spectrometry Molecular weight verificationM/Z = [M]+ = 439.5 (calculated)
X-ray crystallography Atomic arrangement validationTriazole ring geometry, thioether positioning

Biological Relevance and Chemical Transformations

While the compound’s biological activity (e.g., antimicrobial) is influenced by its structure, its chemical transformations are critical for optimizing reactivity:

  • Functional group modifications : Substituent variations (e.g., nitro/allyl groups) alter stability and reactivity .

  • Solubility : Moderate solubility in DMSO/ethanol aids in reaction design.

  • Catalytic roles : Triazole rings may participate in metal-mediated reactions or act as ligands .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial properties of triazole derivatives. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • In vitro Studies : Research indicates that derivatives similar to this compound show high efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds with similar triazole structures have shown minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against these pathogens .
  • Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that the triazole moiety acts as a bioisostere to carboxylic acid groups, facilitating strong binding interactions with the enzyme .

Anticancer Potential

Recent investigations have also explored the anticancer properties of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been a focal point in several studies.

Case Studies:

  • Breast Cancer Cells : A study demonstrated that triazole derivatives could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved modulation of apoptotic pathways involving caspases .
  • Lung Cancer : Another research highlighted that similar compounds exhibited cytotoxic effects on lung cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has been crucial in understanding how modifications to the triazole core influence biological activity. Key observations include:

  • The presence of electron-withdrawing groups (like nitro groups) enhances antibacterial potency.
  • Substituents at the 4-position of the phenyl ring significantly affect both antibacterial and anticancer activities .

Mechanism of Action

The mechanism of action of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the triazole ring or the acetamide’s aryl group , leading to variations in physicochemical properties and biological activity. Key comparisons are summarized below:

Modifications to the Acetamide’s Aryl Group

Compound Name Acetamide Substituent Key Features Biological Activity/Notes References
Target Compound 4-Nitrophenyl Electron-withdrawing nitro group; may reduce solubility in polar solvents. Activity not reported .
2-Methylphenyl Electron-donating methyl group; likely higher lipophilicity. No activity data .
2-Methoxyphenyl Methoxy group enhances polarity; potential for hydrogen bonding. No activity data .
VUAA1 () 4-Ethylphenyl Ethyl group increases hydrophobicity; pyridinyl on triazole enhances polarity. Orco receptor activator in insects .
OLC15 () 4-Butylphenyl Longer alkyl chain may improve membrane permeability. Orco receptor antagonist .
Key Observations:
  • Electron-withdrawing vs.
  • Polarity : Methoxy and pyridinyl groups (e.g., VUAA1) increase polarity, enhancing solubility in aqueous environments, whereas alkyl chains (e.g., ethyl, butyl) favor lipophilicity.

Modifications to the Triazole Ring

Compound Name Triazole Substituent Key Features Biological Activity/Notes References
Target Compound 4-Allyl-5-phenyl Allyl group introduces potential for covalent interactions; phenyl provides steric bulk. Unreported .
(6a–6c) 4-Allyl-5-(pyridin-2-yl) Pyridinyl substituent enhances polarity and hydrogen-bonding capacity. Melting points: 161–184°C; yields: 50–83% .
4-Allyl-5-(thiophen-2-yl) Thiophene introduces sulfur-based π-interactions; benzyloxy group adds bulk. No activity data .
VUAA1 () 4-Ethyl-5-(3-pyridinyl) Ethyl and pyridinyl balance hydrophobicity and polarity. Activates insect odorant receptors .
Key Observations:
  • Heterocyclic substituents : Pyridinyl () and thiophene () groups on the triazole alter electronic properties and binding modes compared to phenyl.
  • Alkyl vs. allyl groups : Ethyl/butyl chains (e.g., VUAA1, OLC15) may enhance metabolic stability compared to the allyl group in the target compound, which could undergo oxidation or conjugation reactions.

Biological Activity

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H22N4OSC_{21}H_{22}N_{4}OS with a molecular weight of approximately 378.50 g/mol. Its structure features a triazole ring, which is often associated with various biological activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide have shown significant activity against various bacterial strains. In vitro studies reported minimum inhibitory concentration (MIC) values indicating effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus .

Compound Bacterial Strain MIC (µg/mL)
2-Triazole DerivativeE. coli32
2-Triazole DerivativeS. aureus16

Antifungal Activity

The compound's antifungal properties have also been investigated. Research indicates that triazole derivatives exhibit potent antifungal activity against fungi such as Candida albicans and Aspergillus flavus. The presence of the triazole moiety is crucial for this activity, as it interacts with fungal enzymes involved in sterol biosynthesis .

Compound Fungal Strain MIC (µg/mL)
2-Triazole DerivativeC. albicans25
2-Triazole DerivativeA. flavus20

Anticancer Activity

Emerging research suggests that triazole derivatives possess anticancer properties. In vitro assays demonstrated that compounds related to 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways .

The biological activities of this compound can be attributed to its ability to inhibit key enzymes and disrupt cellular processes:

  • Enzyme Inhibition : The triazole ring interacts with various enzymes critical for microbial survival and proliferation.
  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to cell death in cancer cells.
  • Signal Pathway Modulation : It may affect pathways related to cell cycle regulation and apoptosis.

Case Studies

  • Antimicrobial Study : A study on a series of triazole derivatives revealed that modifications in the phenyl group significantly enhanced antibacterial activity against Gram-positive bacteria .
  • Antifungal Efficacy : Another investigation assessed the antifungal effects of several triazole compounds against Fusarium oxysporum, demonstrating that specific substitutions on the triazole ring resulted in improved efficacy compared to standard antifungals .

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide?

The compound is synthesized via nucleophilic substitution. A typical method involves reacting 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol with N-(4-nitrophenyl)chloroacetamide in ethanol under alkaline conditions (e.g., aqueous KOH). The mixture is refluxed for 1–3 hours, followed by precipitation in water, filtration, and recrystallization from ethanol to achieve purity >95%. Key intermediates like the triazole-thiol derivative are prepared via cyclization of thiosemicarbazides or hydrazine-carbothioamide precursors .

Q. Which purification techniques are optimal for isolating this compound?

Recrystallization using ethanol or ethanol-DMF mixtures is effective for removing unreacted starting materials. Column chromatography (silica gel, cyclohexane-ethyl acetate eluent) may resolve structural analogs or regioisomers. Purity should be verified via HPLC (C18 column, acetonitrile-water gradient) and melting point analysis .

Q. How is the compound structurally characterized in academic settings?

Routine characterization includes:

  • FT-IR : Confirmation of thioether (C–S–C, ~650–750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) bonds.
  • NMR : ¹H/¹³C NMR to assign allyl (δ 5.0–6.0 ppm), nitrophenyl (δ 7.5–8.5 ppm), and triazole protons.
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in X-ray diffraction studies of this compound?

Crystallographic disorder, common in flexible allyl or nitro groups, is addressed using SHELXL’s PART and SUMP commands to model partial occupancy. High-resolution data (≤1.0 Å) and anisotropic refinement of non-H atoms improve accuracy. For twinned crystals, the TWIN and BASF commands in SHELXL are critical .

Q. How can researchers analyze discrepancies between experimental and computational data (e.g., DFT vs. XRD)?

Discrepancies in bond lengths/angles may arise from crystal packing effects or solvent interactions. Mitigation strategies:

  • Compare gas-phase DFT-optimized structures with solid-state XRD data.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing geometry .

Q. What methodologies optimize the compound’s bioactivity via structure-activity relationship (SAR) studies?

  • Linker modification : Replace the thioether (–S–) with sulfonyl (–SO₂–) to assess electron-withdrawing effects on receptor binding.
  • Tail group substitution : Introduce electron-donating groups (e.g., –OCH₃) on the phenyl ring to enhance solubility and target affinity.
  • In silico docking : Use AutoDock Vina to predict interactions with targets like SIRT2, guided by known triazole-based inhibitors .

Q. How should researchers address contradictory cytotoxicity data across cell lines?

Contradictions may stem from differential cell permeability or metabolic activation. Standardize assays by:

  • Using a panel of cell lines (e.g., MCF-7, HepG2) with controlled passage numbers.
  • Pre-treating cells with cytochrome P450 inhibitors to isolate parent compound effects.
  • Validating results via orthogonal methods (e.g., apoptosis markers, mitochondrial membrane potential assays) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventEthanol/water (1:1 v/v)
Reaction temperatureReflux (~78°C)
Purification methodRecrystallization (ethanol)

Q. Table 2: Common Crystallographic Refinement Issues

IssueSHELXL Command/StrategyReference
TwinningTWIN + BASF
DisorderPART + SUMP
Hydrogen bondingAFIX 147 for –NH groups

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

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